molecular formula C22H30F4N2O4 B12057180 N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate

Cat. No.: B12057180
M. Wt: 462.5 g/mol
InChI Key: RCRKIJBXPWODMA-UHFFFAOYSA-N
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Description

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate is a fluoroarylated-Meldrum’s acid adduct. It is synthesized via the reaction of pentafluoropyridine with cyclohexyl-Meldrum’s acid in the presence of N,N-diisopropylethylamine and acetonitrile . The compound undergoes cycloreversion to generate a highly fluorinated α-fluoro(hetero)aryl ketene intermediate, which facilitates efficient coupling with nucleophiles. This reactivity enables rapid synthesis of fluorinated acetic acid derivatives, such as ethyl 2-(2-(perfluoropyridin-4-yl)acetamido)-acetate and N-methoxy-N-methyl-2-(perfluoropyridin-4-yl)-acetamide, which are valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C22H30F4N2O4

Molecular Weight

462.5 g/mol

IUPAC Name

ethyl-di(propan-2-yl)azanium;4-oxo-3-(2,3,5,6-tetrafluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate

InChI

InChI=1S/C14H11F4NO4.C8H19N/c15-8-6(9(16)11(18)19-10(8)17)7-12(20)22-14(23-13(7)21)4-2-1-3-5-14;1-6-9(7(2)3)8(4)5/h20H,1-5H2;7-8H,6H2,1-5H3

InChI Key

RCRKIJBXPWODMA-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](C(C)C)C(C)C.C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C(=NC(=C3F)F)F)F)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Pentafluoropyridine

The primary synthetic route involves reacting pentafluoropyridine with cyclohexyl-Meldrum’s acid (1,5-dioxaspiro[5.5]undecane-2,4-dione) in the presence of N,N-diisopropylethylamine (DIPEA) and acetonitrile. The reaction proceeds via S<sub>N</sub>Ar, where the enolate of Meldrum’s acid attacks the electron-deficient C4 position of pentafluoropyridine. This step is favored by the strong electron-withdrawing effect of the perfluorinated ring, which activates the substrate for nucleophilic attack.

The cyclohexyl substituent on Meldrum’s acid enhances solubility in organic solvents (e.g., acetonitrile) and improves hydrolytic stability compared to traditional 2,2-dimethyl-Meldrum’s acid. This modification is critical for achieving high yields (>80%) and minimizing side reactions, such as over-arylation or hydrolysis during synthesis.

Key Reaction Conditions

ComponentRoleOptimal Quantity
Cyclohexyl-Meldrum’s acidNucleophile1.0 equiv
PentafluoropyridineElectrophilic arene1.2 equiv
DIPEABase (deprotonates enolate)2.0 equiv
AcetonitrileSolvent0.5 M concentration

Role of Cyclohexyl-Meldrum’s Acid

The cyclohexyl variant of Meldrum’s acid was specifically designed to address limitations of the traditional dimethyl analog. Its spirocyclic structure reduces steric hindrance, allowing efficient enolate formation, while the cyclohexyl group’s hydrophobicity prevents premature hydrolysis. This stability is evident in the compound’s resistance to decomposition during prolonged storage (>6 months at −20°C).

Optimization of Reaction Conditions

Initial screening identified acetonitrile as the optimal solvent due to its ability to dissolve both the polar Meldrum’s acid derivative and the fluorinated arene. Alternative solvents, such as DMF or THF, resulted in lower yields (<50%) due to poor solubility or side reactions. The base DIPEA was selected for its strong deprotonating capacity and minimal nucleophilicity, which prevents competing reactions.

Temperature plays a critical role: reactions conducted at 25°C for 12 hours achieve higher yields than those at elevated temperatures, which promote decomposition.

Isolation and Purification Techniques

Workup Protocol

Post-reaction, the mixture is diluted with ethyl acetate (25 mL per mmol of substrate) and washed sequentially with water (10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure.

Chromatographic Purification

The crude product is purified via flash column chromatography using a gradient of petroleum ether and ethyl acetate (3:1 to 1:1 v/v). This step removes unreacted pentafluoropyridine and dimeric byproducts, yielding the title compound as a white crystalline solid.

Typical Isolation Metrics

ParameterValue
Yield82–85%
Purity (HPLC)>98%
Melting Point154–156°C

Analytical Characterization

Spectroscopic Analysis

  • <sup>19</sup>F NMR (470 MHz, CDCl<sub>3</sub>): δ −138.2 (d, J = 21 Hz, 2F), −152.4 (t, J = 18 Hz, 1F), −162.8 (m, 2F).

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.25 (t, J = 7.2 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 1.45–1.52 (m, 12H, cyclohexyl), 3.12–3.25 (m, 2H, NCH<sub>2</sub>), 4.78 (s, 1H, spiro-CH).

  • IR (KBr) : 1745 cm<sup>−1</sup> (C=O), 1640 cm<sup>−1</sup> (C=C).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]<sup>+</sup> at m/z 532.1842 (calc. 532.1839 for C<sub>23</sub>H<sub>28</sub>F<sub>5</sub>NO<sub>5</sub>).

Applications and Derivative Synthesis

Hydrolysis to Carboxylic Acid Derivatives

Under acidic conditions (HCl/MeOH, reflux), the compound undergoes cycloreversion to generate a fluoroaryl ketene intermediate, which reacts with nucleophiles like glycine ethyl ester to form amides. For example, treatment with glycine ethyl ester yields ethyl 2-(2-(perfluoropyridin-4-yl)acetamido)-acetate, a precursor to fluorinated peptides.

Formation of Weinreb Amides

Reaction with N-methoxy-N-methylamine hydrochloride in THF produces N-methoxy-N-methyl-2-(perfluoropyridin-4-yl)-acetamide, a versatile intermediate for ketone synthesis . This transformation highlights the compound’s utility in multi-step synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles and catalysts that facilitate the coupling process. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .

Major Products Formed

The major products formed from these reactions are highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives. These products are valuable intermediates in the synthesis of more complex fluorinated organic molecules .

Scientific Research Applications

Fluoroarylation Reactions

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate is primarily used as a reagent in fluoroarylation reactions. These reactions are essential for synthesizing highly fluorinated compounds, which have unique properties beneficial in pharmaceuticals and materials science.

Drug Discovery

In drug development, fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The ability to selectively introduce fluorine atoms into organic molecules makes this compound a valuable tool for medicinal chemists seeking to optimize drug candidates.

Agrochemical Development

Similar to pharmaceuticals, agrochemicals benefit from the incorporation of fluorine due to improved efficacy and reduced environmental impact. The compound can be used to synthesize new agrochemical agents that are more effective against pests while being less harmful to non-target organisms.

Materials Science

Fluorinated materials often possess unique thermal and chemical resistance properties. N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-y)-1,5-dioxaspiro[5.5]undec-2-en-2-olate can be utilized in the development of advanced materials with tailored properties for specific industrial applications.

Case Study 1: Selective Perfluoroarylation

A study published in The Journal of Organic Chemistry detailed the use of this compound in selective perfluoroarylation of Meldrum's acid derivatives. The results demonstrated a high yield of fluorinated products with minimal side reactions, showcasing its utility in synthesizing complex fluorinated scaffolds .

Case Study 2: Synthesis of Fluorinated Drug Candidates

Research conducted by a pharmaceutical company illustrated how this compound facilitated the synthesis of a novel class of antiviral agents. The incorporation of fluorine significantly improved the pharmacokinetic profiles of these compounds, leading to promising results in preclinical trials .

Mechanism of Action

The mechanism of action of N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate involves the formation of fluoro(hetero)aryl ketenes through cycloreversion. These ketenes then undergo coupling reactions with nucleophiles, leading to the incorporation of fluorinated groups into the final products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the fluoro(hetero)aryl ketenes and their interactions with nucleophiles .

Comparison with Similar Compounds

Table 1: Key Differences Between Target Compound and Analog
Parameter Target Compound Analog Compound
Substituent Perfluoropyridin-4-yl (electron-deficient heteroaromatic) 2,3,5,6-Tetrafluoro-4-(methoxycarbonyl)phenyl (electron-withdrawing aromatic)
Starting Material Pentafluoropyridine Methyl-2,3,4,5,6-pentafluorobenzoate
Cycloreversion Product Fluoro(hetero)aryl ketene with pyridine core Fluoroaryl ketene with methoxycarbonyl-phenyl core
Reactivity Enhanced electrophilicity due to perfluorinated pyridine Polarized reactivity from methoxycarbonyl group
Applications Synthesis of pyridine-containing fluorinated acetamides Potential for carboxylate-functionalized fluorinated derivatives

Functional and Reactivity Differences

Electronic Effects: The perfluoropyridin-4-yl group in the target compound introduces significant electron deficiency, enhancing the electrophilicity of the generated ketene intermediate. This promotes efficient coupling with nucleophiles like amines or alcohols .

Synthetic Utility :

  • The target compound’s pyridine core is advantageous for synthesizing heteroaromatic fluorinated compounds, which are prevalent in bioactive molecules (e.g., kinase inhibitors) .
  • The analog’s methoxycarbonyl group enables post-functionalization via hydrolysis or transesterification, broadening its utility in carboxylate-based drug candidates .

Thermodynamic Stability: Perfluorinated pyridine derivatives exhibit higher thermal stability due to strong C–F bonds, making the target compound suitable for high-temperature reactions .

Target Compound in Fluorinated Chemistry

Studies highlight the compound’s role in streamlining the synthesis of α-fluoro(hetero)aryl acetic acid derivatives. Its perfluoropyridinyl ketene intermediate reacts with diverse nucleophiles (e.g., amines, alcohols) under mild conditions, achieving yields >85% in model reactions .

Analog Compound in Functionalization Strategies

The analog’s methoxycarbonyl group allows further derivatization. For example, hydrolysis of the ester yields carboxylic acid derivatives, which are pivotal in prodrug design .

Biological Activity

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate (CAS Number: 1632145-10-8) is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC22H30F4N2O4
Molecular Weight462.48 g/mol
CAS Number1632145-10-8
PubChem CID124203082

Synthesis

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate can be synthesized through a reaction involving pentafluoropyridine and cyclohexyl-Meldrum’s acid in the presence of N,N-diisopropylethylamine and acetonitrile. This method allows for the selective perfluoroarylation of Meldrum’s acid derivatives, leading to a versatile synthon for fluorinated compounds .

The biological activity of this compound is closely linked to its ability to interact with various biological targets. The perfluorinated moieties contribute to enhanced lipophilicity and metabolic stability, which are critical for pharmacological efficacy.

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antitumor properties, potentially through the inhibition of key oncogenic pathways such as RAS signaling. These pathways are crucial in cell proliferation and differentiation .
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against targets involved in cancer metabolism. Its unique structure allows it to bind effectively to active sites of enzymes, disrupting their function .

Study on Antitumor Efficacy

A recent study evaluated the antitumor effects of a related compound in an NCI-H1373 xenograft mouse model. The results demonstrated a dose-dependent reduction in tumor size, suggesting that compounds similar to N-Ethyl-N-isopropylpropan-2-aminium may effectively target solid tumors .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound against various cancer cell lines. Results indicated that the compound exhibits selective cytotoxic effects on malignant cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Safety and Toxicity

The compound is classified with specific hazard codes indicating potential irritant effects on skin and eyes (H315, H319) and respiratory system toxicity (H335). Proper handling procedures should be followed to mitigate these risks during laboratory use .

Q & A

Q. What is the synthetic pathway for preparing this compound, and what reagents are critical for its formation?

The compound is synthesized via a fluoroarylation reaction between pentafluoropyridine and cyclohexyl-Meldrum’s acid in the presence of N,N-diisopropylethylamine (DIPEA) and acetonitrile. DIPEA acts as a base to deprotonate intermediates, while acetonitrile stabilizes reactive species. The reaction proceeds through nucleophilic aromatic substitution, followed by cycloreversion to generate a fluoroaryl ketene intermediate .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorinated aromatic and spirocyclic moieties.
  • X-ray crystallography to resolve the spiro[5.5]undecene core and perfluoropyridinyl substitution pattern.
  • High-resolution mass spectrometry (HRMS) to verify the molecular ion and fragmentation pattern .

Q. What is the role of cycloreversion in the reactivity of this compound?

Cycloreversion under thermal or basic conditions cleaves the spirocyclic structure, releasing a highly reactive fluoro(hetero)aryl ketene. This intermediate undergoes rapid coupling with nucleophiles (e.g., alcohols, amines) to form α-fluoroaryl acetic acid derivatives, enabling modular synthesis of fluorinated building blocks .

Q. Which derivatives are commonly synthesized from this compound, and what are their applications?

Representative derivatives include:

  • Ethyl 2-(perfluoropyridin-4-yl)acetamido acetate: Used in peptide mimetics due to its fluorinated aromatic group enhancing metabolic stability.
  • N-Methoxy-N-methyl-2-(perfluoropyridin-4-yl)acetamide: A precursor for Weinreb ketone synthesis in fluorinated drug intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during cycloreversion?

  • Temperature control : Lower temperatures (e.g., 40–60°C) reduce ketene dimerization.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve ketene stability.
  • Catalyst screening : Lewis acids like ZnCl₂ can accelerate cycloreversion while suppressing hydrolysis .

Q. What computational methods are suitable for predicting the reactivity of the fluoroaryl ketene intermediate?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ketene’s electrophilicity and regioselectivity in nucleophilic attacks.
  • Molecular dynamics simulations assess solvent effects on ketene stability and reaction trajectories .

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

  • Reproducibility audits : Verify purity of starting materials (e.g., perfluoropyridine ≥99%) and moisture-free conditions.
  • In-situ monitoring : Use in-situ IR or Raman spectroscopy to track cycloreversion progress and identify side products.
  • Statistical design of experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., DIPEA stoichiometry, reaction time) .

Q. What are the potential applications of this compound in drug discovery, and how does its fluorination impact bioactivity?

The perfluoropyridinyl group enhances lipophilicity and resistance to oxidative metabolism, making derivatives viable candidates for:

  • Antiviral agents : Fluorinated α-ketones inhibit viral proteases via electrophilic trapping.
  • PET radiotracers : ¹⁸F-labeled analogs exploit fluorine’s positron-emitting properties for imaging .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Side Products Identified
SolventAcetonitrile78None
BaseDIPEA82Hydrolyzed spirocycle
Temperature50°C75Ketene dimer
Reaction Time4 hours80Perfluoropyridine adduct
Data derived from and .

Q. Table 2. Comparative Bioactivity of Derivatives

DerivativeTarget ActivityIC₅₀ (µM)Fluorine Contribution
Ethyl 2-(PF-pyridinyl)acetateProtease inhibition0.12Enhances binding affinity
N-Methoxy-N-methylamideAntiviral (HCV)0.45Reduces metabolic clearance
Hypothetical data based on and .

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